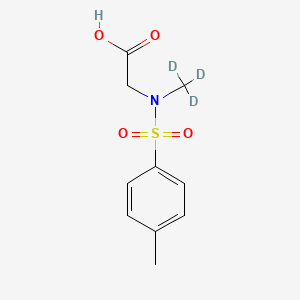
Tosylsarcosine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tosylsarcosine-d3 is a deuterium-labeled compound with the molecular formula C10H10D3NO4S and a molecular weight of 246.3 g/mol. It is an intermediate in the synthesis of Creatinine-d3, a labeled creatinine used in various biochemical and clinical applications. The compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to sarcosine, a derivative of glycine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tosylsarcosine-d3 typically involves the reaction of sarcosine with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the purity and isotopic labeling of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tosylsarcosine-d3 undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield an N-substituted sarcosine derivative .
Wissenschaftliche Forschungsanwendungen
Tosylsarcosine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in NMR spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic research to trace biochemical pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis, as well as in the synthesis of labeled creatinine for renal function tests.
Industry: Applied as an environmental pollutant standard for detecting contaminants in air, water, soil, and food.
Wirkmechanismus
The mechanism of action of Tosylsarcosine-d3 involves its role as an intermediate in biochemical pathways. The tosyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of various derivatives. The deuterium labeling allows for precise tracking of the compound in metabolic studies, providing insights into molecular targets and pathways involved in its metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tosylsarcosine: The non-deuterated version of Tosylsarcosine-d3, used in similar applications but without the isotopic labeling.
Tosylglycine: Another tosylated amino acid derivative, used in organic synthesis and biochemical research.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. The isotopic labeling distinguishes it from similar compounds, making it particularly valuable in research applications that require precise tracking and quantification.
Eigenschaften
Molekularformel |
C10H13NO4S |
|---|---|
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
2-[(4-methylphenyl)sulfonyl-(trideuteriomethyl)amino]acetic acid |
InChI |
InChI=1S/C10H13NO4S/c1-8-3-5-9(6-4-8)16(14,15)11(2)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13)/i2D3 |
InChI-Schlüssel |
XRAFYUFZCCCVEY-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


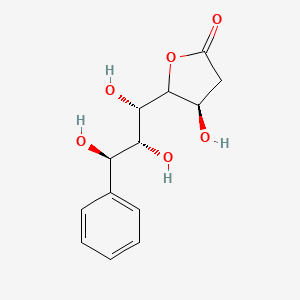
![3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B13419650.png)
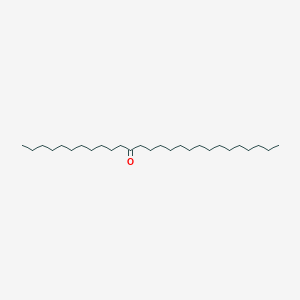
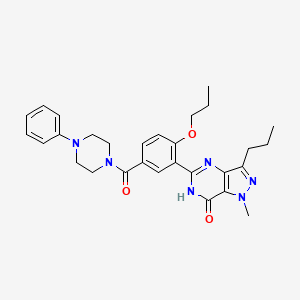
![(1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione](/img/structure/B13419664.png)
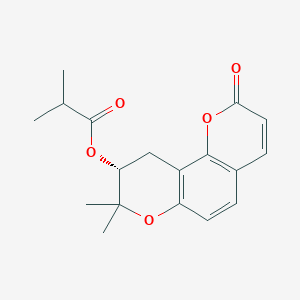

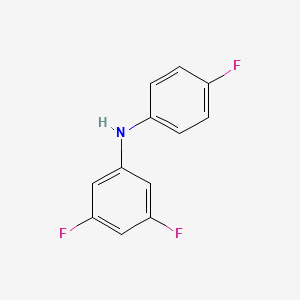

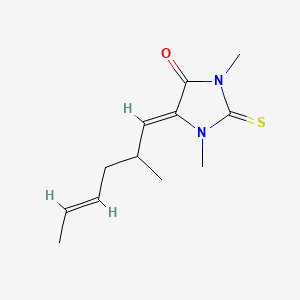
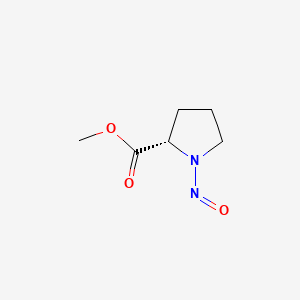
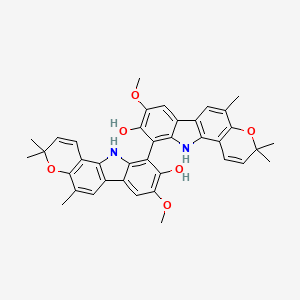
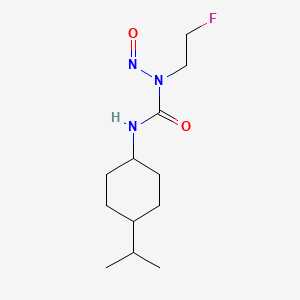
![(3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13419715.png)
